Cy5.5-cooh

描述

Cy55-cooh is a complex organic compound known for its unique structural properties

准备方法

The synthesis of Cy5.5-cooh involves multiple steps, including the formation of benzo[e]indolium salts and their subsequent reactions with other organic intermediates. The reaction conditions typically involve the use of solvents such as methanol and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Bioimaging and Fluorescence Microscopy

Cy5.5-COOH is extensively used in bioimaging techniques due to its strong fluorescence properties. It is particularly effective for:

- Labeling Biomolecules : this compound can be conjugated to proteins, peptides, and nucleic acids for tracking and imaging within biological samples. This allows researchers to visualize cellular processes in real-time .

- Immunofluorescence : The dye is employed in immunostaining protocols to detect specific antigens within cells or tissues, facilitating the study of protein localization and expression levels .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 678 |

| Emission Maximum (nm) | 694 |

| Quantum Yield | High |

| Solubility | Aqueous |

| pH Stability | 3-10 |

Biodistribution Studies

Recent studies have highlighted the use of this compound in evaluating the biodistribution of various materials, such as microplastics. For instance:

- Microplastic Research : In a study investigating the toxicity and biodistribution of polypropylene microplastics labeled with this compound, researchers found that these labeled particles could be tracked through the gastrointestinal tract of mice post-administration. The study indicated that the fluorescence signal remained stable over time, allowing for effective monitoring of the particles' distribution within biological systems .

Case Study: Polypropylene Microplastics

- Objective : To assess the biodistribution and potential toxicity of microplastics in vivo.

- Method : Mice were administered this compound-labeled microplastics, and fluorescence imaging was conducted at various time points.

- Findings : Most microplastics were detected in the gastrointestinal tract, with significant fluorescence indicating accumulation without substantial release of the dye into digestive fluids .

Drug Delivery Systems

This compound has been integrated into drug delivery systems to enhance targeting and visualization:

- Theranostic Applications : By functionalizing nanoparticles with this compound, researchers have developed systems that can deliver therapeutic agents while simultaneously providing imaging capabilities to monitor treatment efficacy .

Table 2: Applications in Drug Delivery

| Application | Description |

|---|---|

| Targeted Therapy | Enhances specificity in drug delivery |

| Imaging Concurrently | Allows real-time tracking of drug distribution |

| Monitoring Treatment Efficacy | Visualizes responses to therapies |

Instrument Calibration and Control Experiments

Due to its non-reactive nature, this compound is also utilized as a control or calibration standard in various fluorescence-based assays:

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The pathways involved may include binding to receptors or enzymes, altering their activity, and triggering downstream signaling cascades. Detailed studies are required to fully elucidate these mechanisms .

相似化合物的比较

When compared to similar compounds, Cy5.5-cooh stands out due to its unique structural features and chemical behavior. Similar compounds include:

- 2-Butenoic acid, 4-(1-piperidinyl)-, hydrochloride (1:1), (2E)

- Dimethyl (E,E)-muconate

- 4-(4,6-Diphenyl-4H-1,3-oxazin-3-ium-2-yl)phenyl]-4,6-diphenyl-4H-1,3-oxazin-3-ium bis[pentachlorostannate (1-)]

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .

生物活性

Cyanine 5.5 carboxylic acid (Cy5.5-COOH) is a member of the cyanine dye family, recognized for its significant biological activity, particularly in imaging applications. This article explores the biological properties, mechanisms of action, and practical applications of this compound, supported by recent research findings and case studies.

This compound has a molecular formula of and a molecular weight of approximately 619.23 g/mol. It exhibits far-red fluorescence with an absorption maximum around 684 nm and an emission maximum at 710 nm, making it suitable for various biological imaging techniques due to its low background interference in biological samples .

Biological Activity

1. Fluorescence Imaging Applications

This compound is widely utilized in fluorescence imaging due to its high quantum yield and photostability. It is particularly effective in live-cell imaging studies, where low cytotoxicity is essential. Research indicates that this compound can be successfully encapsulated in liposomes, enhancing its fluorescence properties upon release within cells .

2. Biodistribution Studies

Recent studies have demonstrated the biodistribution of this compound when labeled onto microplastics in animal models. After oral administration, the majority of this compound-labeled polypropylene microplastics were detected in the gastrointestinal tract, with significant fluorescence observed within 24 hours post-administration . This study highlights the compound's utility in tracking material distribution within biological systems.

3. Cellular Uptake Mechanisms

Research has shown that this compound can be actively loaded into liposomes using ammonium sucrose octasulfate as a trapping agent, leading to a significant increase in fluorescence upon cellular uptake . This mechanism allows for effective imaging of cellular processes and enhances the visibility of targeted tissues in vivo.

Case Studies and Research Findings

Toxicity Profile

This compound exhibits low cytotoxicity, making it suitable for various applications in live-cell imaging without adversely affecting cell viability . Studies have indicated that while it can be used effectively for tracking and imaging purposes, careful consideration must be given to its concentration and application method to avoid potential toxicity.

属性

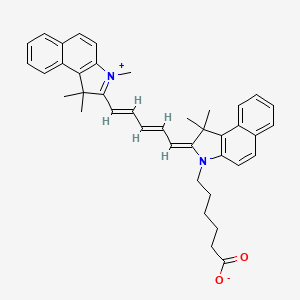

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFHWNVLHOOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。